5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide
Description
Historical Development of Imidazopyrazine Scaffold in Medicinal Chemistry
The imidazopyrazine core originated from systematic explorations of nitrogen-rich heterocycles during the late 20th century, when researchers sought bioisosteric replacements for purine bases. Early work focused on simple unsubstituted derivatives, such as imidazo[1,2-a]pyrazine, which demonstrated modest antimicrobial activity but suffered from rapid hepatic clearance. The scaffold gained prominence in the 2000s through its incorporation into glutamate receptor modulators, where its planar aromatic system proved ideal for π-stacking interactions in neuronal binding pockets.
A pivotal advancement occurred with the discovery that C-3 and C-8 substitutions dramatically influenced target selectivity. For instance, the introduction of oxindole at C-3 (compound 11 in Table 1) boosted γ-8 subunit affinity by 100-fold compared to early analogs. Parallel developments in antimalarial research showed that nitrogen insertion at position 7 (creating imidazolopyrazines) reduced lipophilicity while maintaining liver-stage Plasmodium activity. These findings established substitution patterns that directly informed the design of 5-bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide.
Table 1: Evolution of Key Imidazopyrazine Derivatives
Position of this compound in Contemporary Research
This brominated derivative addresses three critical challenges in imidazopyrazine optimization:
- Electrophilic reactivity : The bromine atom at C-5 enables selective cross-coupling reactions for late-stage diversification, a strategy validated in related antimalarial imidazolopyrazines.
- Steric modulation : The C-6 methyl group restricts rotational freedom, enhancing binding pocket complementarity as observed in cryo-EM studies of analogous kinase inhibitors.
- Salt formation : The hydrobromide counterion improves aqueous solubility (logP reduced by 0.8 vs. free base) without compromising cell membrane permeability.
Current applications span:
- Oncology : Bromine's halogen bonding potential increases tubulin polymerization inhibition (IC₅₀ = 18 nM in MCF-7 cells).
- Neurology : Methyl substitution at C-6 enhances GluA1/γ-8 receptor selectivity (Ki = 2.4 nM) while reducing P-glycoprotein efflux (B:A/A:B ratio = 1.3 vs. 4.7 for non-methylated analogs).
Significance in Drug Discovery Paradigms
The compound exemplifies structure-based design principles through:
A. Multi-target engagement
Quantum mechanical calculations reveal bromine's dual role:
- σ-hole interactions with kinase hinge region carbonyls (binding energy ΔG = -5.2 kcal/mol)
- Hydrophobic filling of tubulin's maytansine pocket (VDW energy = -3.8 kcal/mol)
B. ADMET optimization
Comparative pharmacokinetic data versus parent scaffolds:
Table 2: Pharmacokinetic Profile Enhancement
| Parameter | Imidazopyrazine Base | 5-Bromo-6-methyl Derivative |
|---|---|---|
| Microsomal Stability (h) | 1.2 ± 0.3 | 4.8 ± 0.6 |
| Plasma Protein Binding (%) | 89.1 | 76.4 |
| Brain:Plasma Ratio | 0.11 | 0.34 |
C. Synthetic versatility
The bromine substituent enables:
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWOMWQDHKMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=N1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide generally involves organic synthesis techniques. One common method includes the bromination of 6-methylimidazo[1,2-a]pyrazine using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Examples:
-
Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid yields 5-aryl-6-methylimidazo[1,2-a]pyrazine in 70–85% yield .
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines introduces amino groups at position 5 (e.g., morpholine, 65% yield).
Electrophilic Bromination and Halogenation
Regioselective bromination is influenced by steric and electronic factors:
-
Under neutral conditions (NBS/CHCl₃), bromination occurs at position 3 due to the electron-rich imidazole ring .
-
In acidic conditions (HBr/EtOH), protonation of the pyrazine nitrogen directs bromination to position 5 .
Table 1: Bromination Selectivity Under Different Conditions
| Condition | Major Product | Yield (%) |
|---|---|---|
| NBS (neutral) | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | 82 |
| Br₂/HBr (acidic) | 5-Bromo-6-methylimidazo[1,2-a]pyrazine | 78 |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions:
-
Huisgen Cycloaddition: Reacts with azides under Cu(I) catalysis to form triazole-fused derivatives, enhancing solubility for biological studies.
Functionalization via Metalation
Directed ortho-metalation (DoM) using LDA or Grignard reagents enables functionalization at position 7:
-
Lithiation: Reaction with LDA followed by quenching with electrophiles (e.g., DMF) introduces formyl groups (55–60% yield) .
Reduction Reactions
Selective reduction of the pyrazine ring is achievable:
-
Catalytic Hydrogenation: H₂/Pd-C reduces the pyrazine ring to a dihydroimidazopyrazine, preserving the imidazole ring (90% yield) .
Mechanistic Insights
-
Nucleophilic Substitution: The bromine’s leaving-group ability is enhanced by the electron-withdrawing pyrazine ring, facilitating SNAr reactions .
-
Cross-Coupling Reactivity: The bromine atom’s position adjacent to the methyl group minimizes steric hindrance, enabling efficient Pd-catalyzed couplings .
Stability and Reactivity Considerations
Scientific Research Applications
Synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazine Hydrobromide
The synthesis of 5-bromo-6-methylimidazo[1,2-a]pyrazine typically involves bromination reactions of precursor compounds. For instance, the treatment of 2-amino-5-methylpyrazine with bromine or N-bromosuccinimide under controlled conditions leads to the formation of the desired product with moderate yields. The regioselective installation of bromine at the C(5) position is facilitated by the electronic properties of the substituents on the pyrazine ring, which can be optimized using various synthetic strategies .
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyrazines exhibit antimicrobial activities. Compounds within this class have been evaluated for their effectiveness against a range of bacterial strains. For example, studies demonstrate that derivatives of 5-bromo-6-methylimidazo[1,2-a]pyrazine show promising activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system. It has been shown to act as an antagonist at orexin receptors, which are implicated in sleep regulation and stress response. Specifically, studies suggest that this compound can enhance sleep duration and quality while reducing alertness in animal models. This positions it as a potential therapeutic agent for sleep disorders and stress-related conditions .
Treatment of Sleep Disorders
Given its action on orexin receptors, this compound is being explored as a treatment for various sleep disorders such as insomnia and narcolepsy. Its ability to modulate wakefulness could provide a novel approach to managing these conditions without the adverse effects commonly associated with traditional sedatives .
Cognitive Function Enhancement
Emerging evidence suggests that this compound may also enhance cognitive function in certain contexts. In preclinical studies involving rodent models, it has been reported to improve memory performance and cognitive flexibility, indicating its potential utility in treating cognitive dysfunctions associated with aging or neurodegenerative diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Showed significant inhibition of bacterial growth in vitro against multiple strains. |
| Study B | Neuropharmacological effects | Demonstrated increased REM sleep duration in treated rats compared to controls. |
| Study C | Cognitive enhancement | Improved performance on memory tasks in aged rats after administration of the compound. |
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns and ring modifications. Below is a comparative analysis:
Substituent Effects
- 5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide : The bromine at C5 and methyl at C6 likely enhance hydrophobic interactions in biological targets, such as kinase ATP-binding pockets. Bromine may also influence electronic properties, altering reactivity in cross-coupling reactions .
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine: Features bromine (C8), chlorine (C6), and methyl (C3). Molecular weight: 246.49 .
- 6,8-Dibromoimidazo[1,2-a]pyrazine : Dual bromination at C6 and C8 increases molecular weight (276.9161) and may enhance halogen bonding in protein interactions. Such compounds are valuable intermediates for further functionalization .
- 2-Phenylimidazo[1,2-a]pyrazin-3-amine : A phenyl group at C2 and amine at C3 enable hydrogen bonding (e.g., with CDK9’s Ile25) and π-π stacking, leading to potent anticancer and antiviral activity .
Ring System Modifications
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide : Replacing pyrazine with pyridine alters electronic density and hydrogen-bonding capacity. This structural shift may reduce affinity for pyrazine-specific targets .
- Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine : Fusion with benzene and pyrrole rings creates extended π-conjugation, enabling aggregation-induced emission (AIE) for OLED applications. This contrasts with the simpler imidazo[1,2-a]pyrazine scaffold .
Key Findings :
- Bromine and methyl substituents improve hydrophobicity, enhancing binding to hydrophobic pockets (e.g., CDK9’s Ala46, Leu156) .
- Chlorine atoms increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Fused-ring systems exhibit distinct optical properties, unlike simpler imidazo[1,2-a]pyrazines .
Stability and Conformational Analysis
- Rotameric conformations in substituted imidazo[1,2-a]pyrazines are stabilized by hydrogen bonds (e.g., OH/N, ArH/N). Bromine’s steric bulk in 5-bromo-6-methyl derivatives may restrict rotation, favoring specific bioactive conformers .
- In contrast, fused-ring systems like benzoimidazopyrrolopyrazines exhibit rigid structures, reducing conformational flexibility .
Biological Activity
5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₆BrN₃·BrH
- Molecular Weight : 265.02 g/mol
This compound features a fused imidazo-pyrazine ring system that is known for its pharmacological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, leading to alterations in their activity. This interaction can result in multiple biological effects, including:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Studies have demonstrated that compounds within the imidazo[1,2-a]pyrazine class exhibit broad-spectrum antimicrobial activity. For instance, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. The specific mechanisms often involve disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Research has highlighted the anticancer potential of imidazo[1,2-a]pyrazines. For example, studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways . A notable study indicated that this compound could inhibit the growth of erythroleukemic cancer cells and exhibit cytotoxic effects on human lymphocytes .
Research Findings and Case Studies
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Drug Development : As a lead compound in the design of new antimicrobial and anticancer agents.
- Agricultural Use : Potential application as a natural pesticide due to its antimicrobial properties.
- Material Science : Utilized in synthesizing novel materials owing to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide, and how do electron density surface maps guide synthesis optimization?
- The compound is synthesized via cyclocondensation of brominated precursors with methyl-substituted amines. A key strategy involves using electron density surface maps to predict reactive sites and optimize regioselectivity during heterocycle formation. For example, electron-deficient regions on pyrazine rings guide bromination at the 5-position, while steric effects from the 6-methyl group influence reaction pathways .
- Experimental protocols often include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency. Purity is confirmed via HPLC (>95%) and NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?
- X-ray crystallography is essential for resolving the imidazo[1,2-a]pyrazine core and confirming bromide counterion placement. For example, a study resolved the structure of a related analogue (2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) with a C–Br bond length of 1.89 Å and N–H···Br hydrogen bonding .
- NMR (¹H/¹³C) identifies substituent positions: the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while aromatic protons resonate between δ 8.0–9.5 ppm. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.03) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- While not classified as hazardous, standard precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry or AI-driven models) improve reaction design for derivatives of this compound?
- Reaction path search algorithms (e.g., DFT calculations) predict intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines quantum mechanics with machine learning to optimize cross-coupling reactions, achieving >80% yield in imidazo[1,2-a]pyrazine functionalization .
- AI platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate multi-step syntheses, enabling real-time adjustments to temperature or catalyst loading .
Q. How should researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) across studies?
- Discrepancies may arise from variations in bacterial strains, solvent carriers (e.g., DMSO vs. water), or impurity profiles. A robust approach includes:
- Standardized protocols : Use CLSI guidelines for MIC (minimum inhibitory concentration) assays.
- Control experiments : Compare against known antibiotics (e.g., ciprofloxacin) and validate purity via LC-MS.
- Statistical analysis : Apply ANOVA to distinguish biological activity from experimental noise .
Q. What strategies mitigate instability during halogenated imidazo[1,2-a]pyrazine storage or reaction workup?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
